molecular formula C12H26N6O4 B12668428 2,2'-Azobis(2-methylpropionamidine) diacetate CAS No. 79629-13-3

2,2'-Azobis(2-methylpropionamidine) diacetate

Cat. No.: B12668428
CAS No.: 79629-13-3
M. Wt: 318.37 g/mol
InChI Key: RDZMIVARQKFIHO-UHFFFAOYSA-N
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Description

2,2’-Azobis(2-methylpropionamidine) diacetate is a chemical compound widely used as a free radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions. This compound is particularly useful in the synthesis of polymers and copolymers, making it a valuable tool in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2-methylpropionamidine) diacetate typically involves the reaction of 2,2’-Azobis(2-methylpropionamidine) with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the diacetate salt. The process involves the following steps:

  • Dissolution of 2,2’-Azobis(2-methylpropionamidine) in a suitable solvent such as water or methanol.
  • Addition of acetic acid to the solution.
  • Stirring the mixture at a specific temperature to promote the reaction.
  • Isolation and purification of the resulting diacetate salt through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) diacetate is carried out on a larger scale using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionamidine) diacetate undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:

    Decomposition: The compound decomposes to form free radicals, which can initiate polymerization reactions.

    Oxidation: Under certain conditions, the compound can undergo oxidation, leading to the formation of various oxidation products.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate is typically carried out under thermal or UV light conditions. Common reagents used in these reactions include:

    Thermal initiators: Heat is applied to decompose the compound and generate free radicals.

    Photoinitiators: UV light is used to induce the decomposition of the compound.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionamidine) diacetate are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) diacetate involves the generation of free radicals through its decomposition. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process is influenced by factors such as temperature, light, and the presence of other initiators. The molecular targets and pathways involved in the compound’s action include the formation of cationic radicals and their subsequent reactions with monomers .

Properties

CAS No.

79629-13-3

Molecular Formula

C12H26N6O4

Molecular Weight

318.37 g/mol

IUPAC Name

acetic acid;2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide

InChI

InChI=1S/C8H18N6.2C2H4O2/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;2*1-2(3)4/h1-4H3,(H3,9,10)(H3,11,12);2*1H3,(H,3,4)

InChI Key

RDZMIVARQKFIHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Related CAS

13217-66-8 (Parent)

Origin of Product

United States

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